Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyridine core substituted with cyano (CN), phenyl (C₆H₅), and p-tolyl (4-methylphenyl) groups. The structure includes a thioacetamido (–S–CH₂–CO–NH–) linker bridging the pyridine moiety to a methyl benzoate ester. This design combines electron-withdrawing (cyano) and lipophilic (p-tolyl, phenyl) substituents, which may enhance binding affinity to biological targets while influencing pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C29H23N3O3S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
methyl 4-[[2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O3S/c1-19-8-10-20(11-9-19)24-16-26(21-6-4-3-5-7-21)32-28(25(24)17-30)36-18-27(33)31-23-14-12-22(13-15-23)29(34)35-2/h3-16H,18H2,1-2H3,(H,31,33) |
InChI Key |
AKLYWQNTPBILJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyano, phenyl, and p-tolyl groups are introduced onto the pyridine ring through various substitution reactions.
Thioacetamido Group Addition: The thioacetamido group is added to the pyridine ring via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Heterocyclic Chemistry ()
Two closely related compounds from include:
Ethyl 2-(2-((3-Cyano-6-Phenyl-4-(p-Tolyl)Pyridin-2-Yl)Thio)Acetamido)-4,5-Dimethylthiophene-3-Carboxylate (CAS 332161-68-9) Key Differences: Replaces the benzoate ester with a thiophene ring bearing 4,5-dimethyl substituents.
N-(4-Chloro-3-Nitrophenyl)-2-((3-Cyano-6-Phenyl-4-(p-Tolyl)Pyridin-2-Yl)Thio)Acetamide (CAS 332161-66-7) Key Differences: Substitutes the methyl benzoate with a 4-chloro-3-nitrophenyl group.
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₃₀H₂₇N₃O₃S₂ | 541.68 | Methyl benzoate, p-tolyl, cyano |
| Ethyl Thiophene Derivative (CAS 332161-68-9) | C₃₀H₂₇N₃O₃S₂ | 541.68 | Ethyl thiophene-3-carboxylate, 4,5-dimethyl |
| N-(4-Chloro-3-Nitrophenyl) Derivative (CAS 332161-66-7) | C₂₈H₂₀ClN₅O₃S₂ | 590.06 | 4-Chloro-3-nitrophenyl, cyano |
Pyridazine and Isoxazole Derivatives ()
Compounds such as I-6230 (pyridazine), I-6232 (6-methylpyridazine), and I-6273 (methylisoxazole) share a phenethylamino-benzoate backbone but differ in heterocyclic substituents:
- Key Differences : Pyridazine and isoxazole rings replace the pyridine core.
- Impact : Pyridazine’s electron-deficient nature may enhance hydrogen bonding but reduce lipophilicity compared to the target’s p-tolyl-substituted pyridine. Isoxazole’s oxygen atom could improve solubility but decrease metabolic stability due to oxidative susceptibility .
Pyrimidine-Thietane Hybrid ()
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate features a pyrimidine ring with a thietane (3-membered sulfur ring) substituent.
- However, the ethyl ester may prolong half-life compared to the target’s methyl ester, which is more prone to hydrolysis .
Cephalosporin Derivatives ()
While structurally distinct (beta-lactam antibiotics), compounds like (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-... share sulfur-containing linkages.
Research Findings and Implications
- Metabolic Stability : Methyl esters (target) are hydrolyzed faster than ethyl esters (), suggesting shorter in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
